[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone
Description
IUPAC Nomenclature and Systematic Classification
The systematic IUPAC name for this compound is [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone , derived through the following rationale:
- Piperidine backbone : The parent structure is piperidine, a six-membered heterocycle with one nitrogen atom.
- Substituents on piperidine : Position 4 of the piperidine ring is substituted with a 4-chlorophenyl group (a benzene ring with a chlorine atom at the para position) and a hydroxyl group.
- Methanone linkage : The ketone functional group (-CO-) bridges the piperidine’s nitrogen (position 1) and the indole’s carbon (position 4).
- Indole modifications : The indole nitrogen (position 1) is substituted with a 2-methoxyethyl chain (-CH2CH2OCH3).
This classification places the compound within the broader category of arylpiperidine-indole methanones , characterized by their dual heterocyclic systems and ketone linkages.
Molecular Formula and Weight Analysis
The molecular formula C23H25ClN2O3 was determined via high-resolution mass spectrometry, with a calculated molecular weight of 412.9 g/mol . Key compositional features include:
| Component | Count | Role in Structure |
|---|---|---|
| Carbon (C) | 23 | Backbone of piperidine, indole, and substituents |
| Hydrogen (H) | 25 | Saturation of bonds and functional groups |
| Chlorine (Cl) | 1 | Para-substituent on the phenyl ring |
| Nitrogen (N) | 2 | Piperidine and indole heteroatoms |
| Oxygen (O) | 3 | Hydroxyl, methoxy, and ketone groups |
The chlorine atom contributes significantly to the compound’s polarity (electronegativity = 3.16), while the methoxyethyl chain enhances solubility in polar aprotic solvents.
Crystallographic Data and Three-Dimensional Conformational Studies
Experimental crystallographic data for this compound remains unreported in the literature. However, computational models predict the following structural features:
- Piperidine ring conformation : Adopts a chair conformation, minimizing steric strain between the 4-chlorophenyl and hydroxyl groups.
- Indole orientation : The indole system lies perpendicular to the piperidine ring, stabilized by van der Waals interactions between the chlorophenyl group and indole’s benzene ring.
- Methoxyethyl chain : Adopts an extended conformation to avoid steric clashes with the methanone group.
The 3D structure, modeled using PubChem’s computational tools, reveals a torsion angle of 112.5° between the piperidine and indole planes, suggesting moderate conformational flexibility.
Comparative Structural Analysis With Related Piperidinyl-Indole Hybrids
The structural uniqueness of this compound becomes evident when compared to analogous hybrids (Table 1):
Critical distinctions :
- Methanone vs. amide : The ketone group in the subject compound reduces hydrogen-bonding capacity compared to amides, potentially altering target selectivity.
- Substituent positioning : The 4-chlorophenyl group at piperidine C4 creates steric bulk absent in simpler indole-piperidines, possibly influencing receptor binding kinetics.
- Methoxyethyl chain : Unlike shorter alkyl chains in analogs, this substituent may enhance blood-brain barrier permeability via increased lipophilicity.
These structural nuances underscore the compound’s potential as a scaffold for central nervous system-targeted therapeutics.
Properties
Molecular Formula |
C23H25ClN2O3 |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[1-(2-methoxyethyl)indol-4-yl]methanone |
InChI |
InChI=1S/C23H25ClN2O3/c1-29-16-15-25-12-9-19-20(3-2-4-21(19)25)22(27)26-13-10-23(28,11-14-26)17-5-7-18(24)8-6-17/h2-9,12,28H,10-11,13-16H2,1H3 |
InChI Key |
UJPFDQCODVSJJL-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction Approach
A three-component reaction between 4-chlorobenzaldehyde, ammonium acetate, and a diketone (e.g., acetonedicarboxylic acid) under acidic conditions forms the piperidine ring. The hydroxyl group is introduced via ketone reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation.
Reaction Conditions :
Grignard Addition Pathway
4-Chlorophenylmagnesium bromide reacts with N-Boc-piperidin-4-one to form 4-(4-chlorophenyl)-piperidin-4-ol after acidic workup and Boc deprotection.
Key Steps :
-
Grignard reagent preparation : 4-Chlorobromobenzene + Mg in THF.
-
Nucleophilic addition : Piperidin-4-one + Grignard reagent at 0°C.
-
Deprotection : HCl in dioxane removes the Boc group.
Synthesis of 1-(2-Methoxyethyl)-1H-indol-4-yl Intermediate
The indole derivative is prepared via N-alkylation of 4-bromoindole followed by lithiation and functionalization.
N-Alkylation of Indole
4-Bromoindole reacts with 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) to form 1-(2-methoxyethyl)-4-bromo-1H-indole.
Optimized Conditions :
Lithiation and Quenching
The brominated indole undergoes lithiation at −78°C using n-BuLi, followed by quenching with CO₂ to generate the carboxylic acid, which is subsequently converted to an acyl chloride using thionyl chloride (SOCl₂).
Coupling of Piperidine and Indole Moieties
The final step involves amide bond formation between the piperidine amine and indole acyl chloride.
Carbodiimide-Mediated Coupling
1-(2-Methoxyethyl)-1H-indole-4-carbonyl chloride reacts with 4-(4-chlorophenyl)-4-hydroxypiperidine using EDCI and HOBt in dichloromethane (DCM).
Reaction Parameters :
Alternative Coupling Methods
Schotten-Baumann Conditions :
-
Acyl chloride + piperidine in aqueous NaOH/CH₂Cl₂ biphasic system.
-
Faster reaction (6–8 hours) but lower yield (~50%) due to hydrolysis.
Industrial-Scale Adaptations
For bulk production, continuous flow reactors are recommended to enhance reproducibility and safety. Key modifications include:
-
Solvent Recycling : Ethyl acetate recovery via distillation.
-
Catalyst Immobilization : EDCI bound to polystyrene resin for easy separation.
Challenges and Mitigation
| Issue | Solution |
|---|---|
| Indole Polymerization | Strict temperature control (−78°C during lithiation) |
| Low Coupling Yield | Use of DMF as a co-solvent (5% v/v) |
| Piperidine Hygroscopicity | Store under nitrogen with molecular sieves |
Chemical Reactions Analysis
Types of Reactions
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMSO (dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of an alcohol derivative
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for further research:
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of piperidine compounds can exhibit antidepressant and anxiolytic effects. Studies have shown that modifications to the piperidine structure can enhance serotonin receptor affinity, which is crucial for mood regulation .
Antimicrobial Activity
Piperidine derivatives have been evaluated for their antimicrobial properties against various pathogens. For instance, a related compound demonstrated significant antibacterial activity against strains like Xanthomonas axonopodis and Ralstonia solanacearum, suggesting that similar structures may be effective against other microbial targets .
Inhibition of Enzymatic Activity
Compounds with piperidine structures have been studied for their ability to inhibit enzymes such as α-glucosidase. This inhibition can be beneficial in managing conditions like diabetes by regulating blood sugar levels . Molecular docking studies have been employed to understand the binding interactions responsible for this inhibition.
Case Study 1: Antidepressant Activity
A study investigated the effects of various piperidine derivatives on serotonin transporter (SERT) modulation. The results indicated that certain modifications led to enhanced SERT affinity, which is promising for developing new antidepressants .
Case Study 2: Antimicrobial Efficacy
In another study, a series of piperidine-based compounds were synthesized and tested against multiple bacterial strains. The findings revealed that specific substitutions on the piperidine ring significantly improved antimicrobial activity compared to standard antibiotics .
Mechanism of Action
The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, the indole moiety may interact with serotonin receptors, while the piperidine ring could interact with dopamine receptors, leading to potential effects on neurotransmission pathways.
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural motifs with Compound A, enabling comparative analysis:
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Notable Features | Source |
|---|---|---|---|---|
| Compound A | 4-Chlorophenyl, hydroxypiperidine, 2-methoxyethyl-indole | 412.9 | Unique indole substitution; moderate lipophilicity | |
| (4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (Compound B) | 4-Chlorophenyl, pyrimidinyl-piperidine | 302.1 | Pyrimidine ring enhances hydrogen bonding; lower molecular weight | |
| (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone (Compound C) | 4-Chlorophenyl, tetrahydrofuran | 211.05 | Simplified structure; potential for improved solubility | |
| 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenylmethanone (Compound D) | 4-Chlorophenyl, hydroxypiperidine, cyclopropyl-phenyl | 355.9 (C21H22ClNO2) | Cyclopropyl group may enhance metabolic stability | |
| 1-(2-Aminoethyl)piperidin-4-ylmethanone (Compound E) | 4-Fluorophenyl, aminoethyl-piperidine | 280.3 | Fluorine substitution; aminoethyl side chain for improved solubility |
Structural Variations and Implications
- Piperidine Substitutions: Compound A and D retain the hydroxypiperidine group, which is critical for hydrogen-bonding interactions with biological targets . Compound E features a 4-fluorophenyl group instead of 4-chlorophenyl, which may reduce steric hindrance while maintaining electron-withdrawing effects .
Heterocyclic Moieties :
- Bridging Groups: Compound D employs a cyclopropyl-phenyl methanone bridge, introducing rigidity that could influence conformational stability in binding pockets .
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Solubility
- Compound A’s higher molecular weight (412.9 g/mol) compared to Compounds B (302.1 g/mol) and C (211.05 g/mol) may limit its solubility but enhance membrane permeability .
- The 2-methoxyethyl group in Compound A contributes to moderate lipophilicity (logP estimated >3), whereas Compound C’s tetrahydrofuran ring likely reduces logP, favoring solubility .
Spectral and Analytical Data
- Compound B exhibits a melting point of 90–92°C, with HRMS confirming its molecular ion peak at m/z 302.1042 . Similar data for Compound A are unavailable, highlighting a gap in comparative analysis .
Biological Activity
The compound [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone is a synthetic organic molecule that combines a piperidine ring with an indole moiety, presenting significant potential in medicinal chemistry. Its unique structure suggests various biological activities, which have been the focus of several studies. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 412.92 g/mol. The structure features a hydroxypiperidine linked to an indole derivative, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 412.92 g/mol |
| Molecular Formula | C23 H25 Cl N2 O3 |
| LogP | 3.1739 |
| Polar Surface Area | 42.152 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound can be attributed to its interaction with various biological targets, primarily through enzyme inhibition and receptor modulation. Studies have indicated that compounds with similar structures often exhibit significant pharmacological effects:
- Antidepressant Activity : Related compounds have shown efficacy in treating depressive disorders by modulating neurotransmitter systems.
- Anti-inflammatory Effects : The indole structure is known for its anti-inflammatory properties, potentially reducing cytokine production.
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit bacterial growth, particularly against Gram-positive strains.
Comparative Analysis with Similar Compounds
A comparative analysis reveals that structurally related compounds exhibit diverse biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-N-(2-methoxyethyl)aniline | Similar aromatic substitution | Antidepressant |
| Indomethacin | Indole structure, carboxylic acid | Anti-inflammatory |
| Piperine | Piperidine ring, phenolic structure | Bioactive in various pathways |
The unique combination of the hydroxypiperidine and indole framework in [4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][1-(2-methoxyethyl)-1H-indol-4-yl]methanone may confer distinct pharmacological properties not found in other similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Activity : Research has shown that derivatives of piperidine exhibit moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.
- Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. Strong inhibitory activity was observed, indicating potential therapeutic applications in neurodegenerative diseases and gastrointestinal disorders.
- Binding Affinity Studies : Docking studies have elucidated the interactions between this compound and various protein targets, enhancing understanding of its mechanism of action and guiding further drug development efforts.
Q & A
Q. What synthetic routes are employed for the preparation of [compound], and how is purity assessed?
The compound is synthesized via multi-step organic reactions, often involving coupling of substituted piperidine and indole precursors. For example, benzoylpiperidine derivatives are synthesized using acid-catalyzed condensation between piperidine intermediates and activated carbonyl groups, followed by purification via column chromatography (e.g., n-hexane/EtOAC eluent systems) . Purity is confirmed using HPLC (retention time and peak area analysis at 254 nm) and 1H/13C-NMR spectroscopy to verify chemical environments and absence of impurities. Elemental analysis ensures stoichiometric consistency (e.g., C, H, N percentages within ±0.4% of theoretical values) .
Q. How is the crystal structure of [compound] determined, and what insights does it provide?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related piperidine derivatives, SC-XRD at low temperatures (e.g., 123 K) reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, crystal structures of similar compounds show that the 4-chlorophenyl group adopts a chair conformation in the piperidine ring, influencing molecular packing and stability . Data refinement (R factor < 0.06) ensures accuracy .
Q. What in vitro assays are used to evaluate the receptor binding profile of [compound]?
Radioligand displacement assays are standard for assessing binding affinities at dopamine (DA) and serotonin (5-HT) receptors. Competitive binding studies using tritiated ligands (e.g., [³H]spiperone for D₂ receptors) quantify IC₅₀ values. Multireceptor profiling (e.g., DA, 5-HT₂A, σ receptors) is conducted to identify selectivity, with results normalized to reference compounds like haloperidol .
Advanced Research Questions
Q. How can researchers address discrepancies in receptor binding affinity data across different studies?
Discrepancies may arise from variations in assay conditions (e.g., buffer pH, temperature) or receptor subtype selectivity. To mitigate this:
- Standardize protocols (e.g., consistent buffer systems like sodium acetate/sodium 1-octanesulfonate at pH 4.6) .
- Validate results with orthogonal methods (e.g., functional cAMP assays for G-protein-coupled receptors).
- Cross-reference structural data (e.g., crystallography ) to confirm ligand-receptor interaction hypotheses .
Q. What strategies are effective in optimizing the pharmacokinetic properties of [compound] derivatives?
- Bioisosteric replacement : Substitute the methoxyethyl group on the indole moiety with polar groups (e.g., hydroxyethyl) to enhance solubility .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation, as seen in benzoylpiperidine derivatives .
- SAR studies : Systematic variation of the chlorophenyl and piperidine hydroxyl groups improves blood-brain barrier permeability, as demonstrated in analogues with logP values < 3.0 .
Q. How does molecular conformation, as revealed by crystallography, influence the compound's biological interactions?
SC-XRD data show that the 4-hydroxypiperidine ring adopts a chair conformation, positioning the hydroxyl group for hydrogen bonding with receptor residues (e.g., Asp114 in D₂ receptors). The 2-methoxyethyl chain on the indole moiety exhibits rotational flexibility, enabling adaptive binding to hydrophobic pockets. These structural insights guide rational design of derivatives with improved target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
